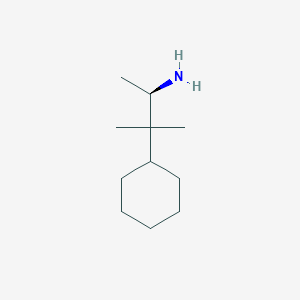
(2R)-3-Cyclohexyl-3-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Cyclohexyl-3-methylbutan-2-amine is an organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Cyclohexyl-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl ketone and methylamine.
Reductive Amination: The key step involves the reductive amination of cyclohexyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields the desired amine with high stereoselectivity.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-Cyclohexyl-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-3-Cyclohexyl-3-methylbutan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of amine-containing compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-3-Cyclohexyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Cyclohexyl-3-methylbutan-2-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-Cyclohexyl-3-methylbutan-2-ol: A related compound with a hydroxyl group instead of an amine.
Cyclohexylmethylamine: A simpler amine with a cyclohexyl group attached to a methylamine.
Uniqueness
(2R)-3-Cyclohexyl-3-methylbutan-2-amine is unique due to its specific stereochemistry, which can significantly impact its biological activity and chemical reactivity. The presence of both cyclohexyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(2R)-3-cyclohexyl-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXOTPRWVAKEBI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C1CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
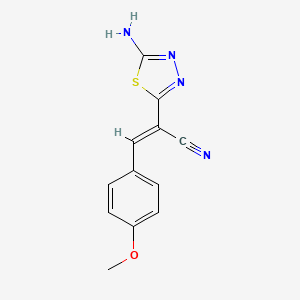
![6-cyclopropyl-3-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2364008.png)
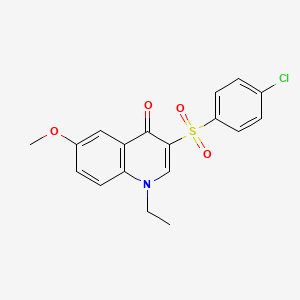
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
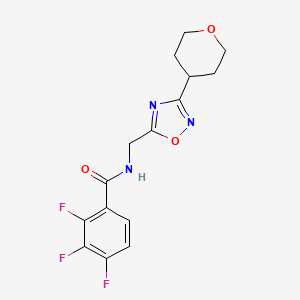
![2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2364014.png)

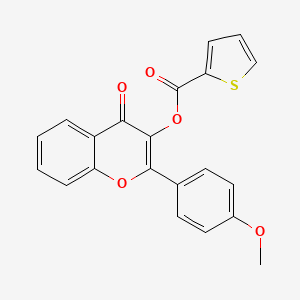
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
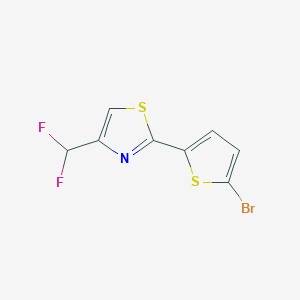

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2364022.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2364027.png)
